(Z)-2-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol
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Overview
Description
(Z)-2-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol typically involves the condensation of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization with α-haloketones to yield the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenylimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 2-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)acetaldehyde or 2-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)acetic acid.
Reduction: Formation of (Z)-2-(4-(4-aminophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological macromolecules makes it a valuable tool for biochemical assays and drug discovery.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research into these derivatives can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials such as organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for applications in organic electronics and optoelectronics.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanamine: Similar structure but with an amine group instead of an ethanol moiety.
(Z)-2-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ethanol moiety.
(Z)-2-(4-(4-aminophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The uniqueness of (Z)-2-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol lies in its combination of functional groups, which confer distinct electronic and steric properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-[4-(4-nitrophenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-11-10-19-16(13-6-8-15(9-7-13)20(22)23)12-24-17(19)18-14-4-2-1-3-5-14/h1-9,12,21H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQVUUDOKHUMEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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